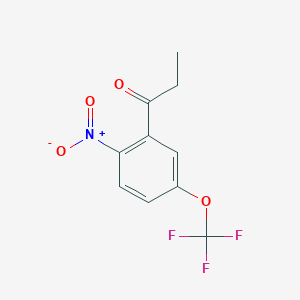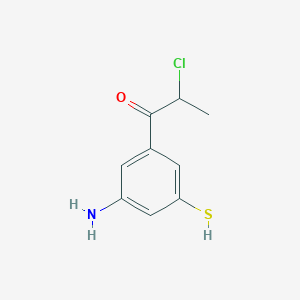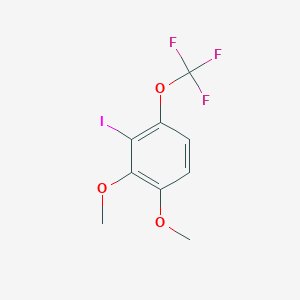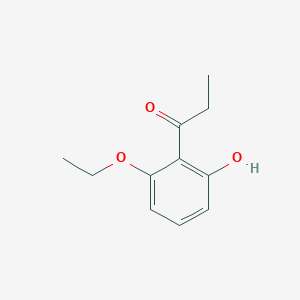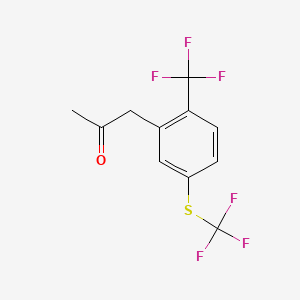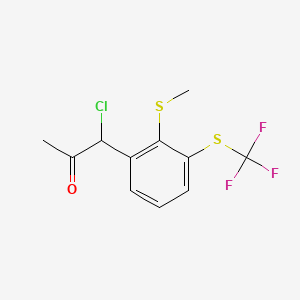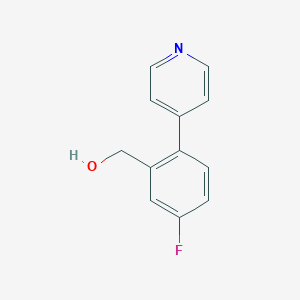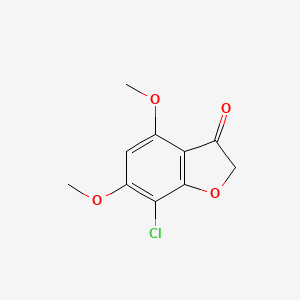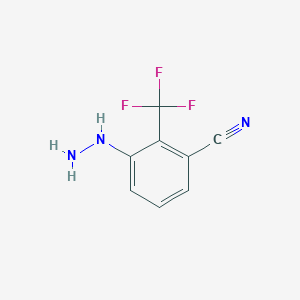
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C8H6F3N3 It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a hydrazine group (-NH-NH2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-cyano-2-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazine derivatives.
科学的研究の応用
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of covalent bonds with target proteins or enzymes, leading to alterations in their activity and function .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with the trifluoromethyl group in a different position.
3-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the cyano group.
Cyanoacetylation derivatives: Compounds with cyano and acetyl groups attached to various aromatic rings
Uniqueness
1-(3-Cyano-2-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the cyano and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This unique structure makes it valuable for specific applications in synthetic chemistry and potential biological activities.
特性
分子式 |
C8H6F3N3 |
|---|---|
分子量 |
201.15 g/mol |
IUPAC名 |
3-hydrazinyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)7-5(4-12)2-1-3-6(7)14-13/h1-3,14H,13H2 |
InChIキー |
PTCINRHFHORDQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)NN)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


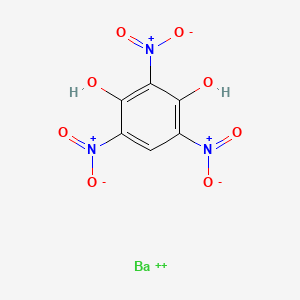

![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
